
N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxymethyl group, and a methyl ester group. These functional groups make it a valuable intermediate in organic synthesis, particularly in the field of peptide chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) for Boc protection, methoxymethyl chloride for the methoxymethylation, and methanol in the presence of a catalyst for esterification .
Industrial Production Methods
In industrial settings, the synthesis of N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of automated systems for the addition of reagents and the monitoring of reaction parameters such as temperature, pressure, and pH .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups under acidic conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acidic conditions, such as trifluoroacetic acid, are employed to remove the Boc group
Major Products Formed
Oxidation: Formation of N-Boc-4-(formylmethyl)-L-Proline Methyl Ester.
Reduction: Formation of N-Boc-4-(methoxymethyl)-L-Proline Alcohol.
Substitution: Formation of deprotected proline derivatives
Applications De Recherche Scientifique
N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: It is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is employed in the development of proline-based drugs and prodrugs.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals .
Mécanisme D'action
The mechanism of action of N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester involves the interaction of its functional groups with various molecular targets. The Boc group provides protection to the amino group, preventing unwanted side reactions during synthesis. The methoxymethyl group enhances the solubility and stability of the compound, while the methyl ester group facilitates its incorporation into peptides and other organic molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-L-Proline Methyl Ester: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.
N-Boc-4-(hydroxymethyl)-L-Proline Methyl Ester: Contains a hydroxymethyl group instead of a methoxymethyl group, which affects its reactivity and solubility.
N-Boc-4-(chloromethyl)-L-Proline Methyl Ester: Contains a chloromethyl group, making it more reactive but less stable .
Uniqueness
N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester is unique due to the presence of the methoxymethyl group, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in peptide synthesis and other applications where stability and solubility are crucial .
Propriétés
Formule moléculaire |
C13H23NO5 |
|---|---|
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-methyl (2S)-4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(16)14-7-9(8-17-4)6-10(14)11(15)18-5/h9-10H,6-8H2,1-5H3/t9?,10-/m0/s1 |
Clé InChI |
HBNJDBHDJUHLHN-AXDSSHIGSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)OC)COC |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


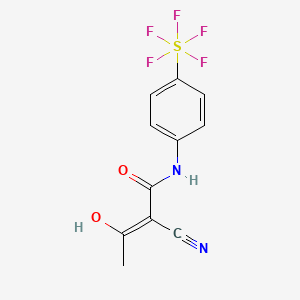
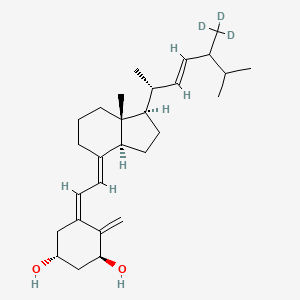
![(6R,7R)-7-[[(2E)-2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13859425.png)
![N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine](/img/structure/B13859430.png)
![1,4-Bis[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2,2-diphenyl-1-butanone Hydrochloride](/img/structure/B13859437.png)
![(R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B13859438.png)

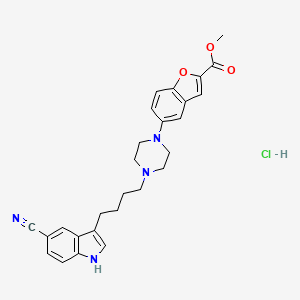

![Tert-butyl 3-[[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]amino]piperidine-1-carboxylate](/img/structure/B13859466.png)

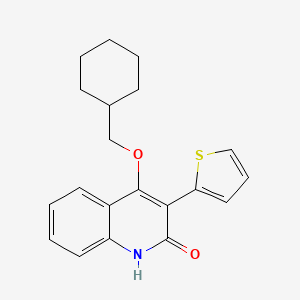
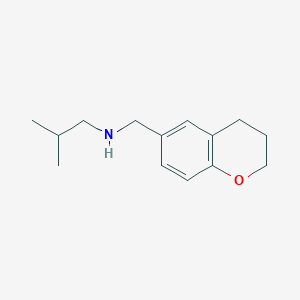
![(Acetato-O)[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl]mercury; 1-Phenyl-1H-Pyrrole-2,5-dione Mercury Complex](/img/structure/B13859501.png)
